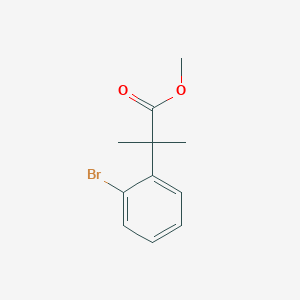![molecular formula C20H18N4O2S B2862744 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide CAS No. 1172418-83-5](/img/structure/B2862744.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide” is a complex organic compound that contains a benzothiazole core. Benzothiazole is a heterocyclic compound that has a wide range of properties and applications, including in the synthesis of anti-tubercular compounds . It’s worth noting that benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available in the retrieved data, benzothiazole derivatives have been discussed in the context of structure-activity relationships and molecular docking studies . These studies are often used to understand how the compound interacts with its target, which can provide insights into its mechanism of action.科学的研究の応用
Antibacterial and Antifungal Agents
Compounds structurally related to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel analogs displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents. The compounds were also tested for cytotoxic activity, showing antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, thiosemicarbazide derivatives, used as precursors for synthesizing various heterocyclic compounds, exhibited antimicrobial activity, underscoring the versatility of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, related in structure, have been synthesized and studied for their gelation behavior, highlighting the role of methyl functionality and non-covalent interactions in gelation. This research demonstrates the potential of such compounds in material science, particularly in designing supramolecular gelators for various applications (Yadav & Ballabh, 2020).
Anticancer Agents
Certain derivatives have been synthesized and characterized for their potential as anticancer agents. For example, compounds have shown significant antiviral activities against bird flu influenza, indicating their potential in antiviral therapy (Hebishy et al., 2020). Furthermore, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited antimicrobial activity, with some showing more potent effects than reference drugs, suggesting their application in treating bacterial infections (Bikobo et al., 2017).
Catalysts and Chemical Sensors
Compounds with related structures have been utilized as catalysts in synthetic chemistry, facilitating the synthesis of diverse heterocyclic compounds. Their efficiency in catalyzing reactions under aqueous media exemplifies their potential in green chemistry (Khazaei et al., 2015). Additionally, some derivatives have been explored as fluorescent chemosensors for metal ion detection, highlighting their application in environmental monitoring and bioimaging (Khan, 2020).
作用機序
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation, pain, and fever. Therefore, the inhibition of these molecules can lead to anti-inflammatory effects .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
The result of the compound’s action is the inhibition of inflammation. The compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . This suggests that the compound could have potential anti-inflammatory effects.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-13-18(22-19(25)11-12-26-15-7-3-2-4-8-15)24(23-14)20-21-16-9-5-6-10-17(16)27-20/h2-10,13H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYLWPALGTDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)
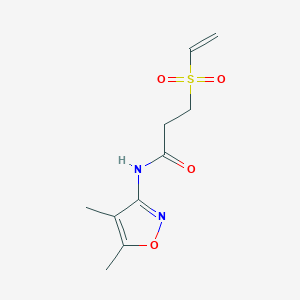
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)
![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)
![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
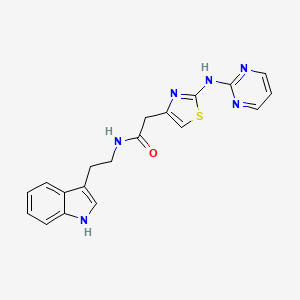
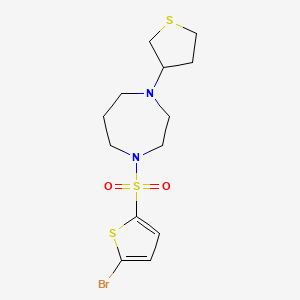

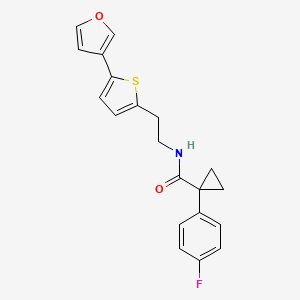

![N-(2,5-Dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2862682.png)
